4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, also known as DTB, is a synthetic compound that has gained interest in scientific research due to its potential as a therapeutic agent. DTB is a member of the thiazolidinedione class of compounds, which are known to have anti-inflammatory and anti-diabetic properties. In
Applications De Recherche Scientifique
Antidiabetic Potential
- A study by Nomura et al. (1999) found that derivatives of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide, structurally related to 4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide, showed promise as antidiabetic agents. This highlights the potential of such compounds in diabetes treatment.
Diuretic Activity
- Research conducted by Yar et al. (2009) on N-{(substituted)1,3-benzothiazol-2-yl}-1,1'-biphenyl-4-carboxamides, which are chemically similar, revealed significant diuretic activity. This suggests potential applications in managing fluid retention disorders.
Anticancer Evaluation
- A study by Ravinaik et al. (2021) on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed promising anticancer activity against various cancer cell lines. This underlines the chemotherapeutic potential of similar benzamide derivatives.
Antibacterial and Antifungal Properties
- Investigations by Zia-ur-Rehman et al. (2006) on 1,2-benzothiazin-3-yl-quinazolin-4(3H)-ones demonstrated marked activity against Gram-positive bacteria, indicating potential applications in antibiotic development.
Analgesic Applications
- Research by Ukrainets et al. (2015) on 4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides showed significant analgesic properties. This implies the potential use of structurally related compounds in pain management.
Inhibitory Activity Against Kv1.3 Ion Channel
- A study by Haffner et al. (2010) on substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamides revealed potent inhibitory activity against Kv1.3 ion channels, suggesting possible therapeutic applications in conditions modulated by these channels.
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-5-4-6-16(13-14)19-18(21)15-7-9-17(10-8-15)20-11-2-3-12-24(20,22)23/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLLGJKFUBDAJM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-dioxothiazinan-2-yl)-N-(3-methylphenyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.